7-Bromoindole

Catalog No.
S672632
CAS No.
51417-51-7
M.F
C8H6BrN
M. Wt
196.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromoindole

CAS Number

51417-51-7

Product Name

7-Bromoindole

IUPAC Name

7-bromo-1H-indole

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

InChI

InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H

InChI Key

RDSVSEFWZUWZHW-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2

The exact mass of the compound 7-Bromoindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Bromoindole is a highly valuable heterocyclic building block characterized by a bromine atom at the sterically hindered 7-position of the indole core. In industrial and laboratory procurement, it is primarily selected as a direct precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . By providing a pre-installed reactive halide at a position that is notoriously difficult to functionalize via direct C-H activation, 7-bromoindole enables the efficient construction of complex 7-substituted indoles. These derivatives are critical components in the design of highly selective kinase inhibitors and specialized organic materials, offering a streamlined, scalable alternative to multi-step de novo indole syntheses.

Substituting 7-bromoindole with the more common 5-bromoindole or 6-bromoindole fundamentally alters the spatial geometry of downstream products, which is catastrophic in pharmaceutical applications where C7-substitution is strictly required for precise target-pocket binding, such as in CDK7 inhibitors [1]. Furthermore, replacing 7-bromoindole with an unsubstituted indole baseline is synthetically unviable; the inherent electronic directing effects of the indole NH group strongly favor electrophilic substitution at the C3 position. Achieving C7-functionalization from an unsubstituted indole requires complex, low-yield multi-step workarounds—such as the use of specialized directing groups, silyl-directed borylation, or de novo construction via the Bartoli synthesis—making the pre-functionalized 7-bromoindole indispensable for efficient process chemistry.

Direct C7-Functionalization Efficiency vs. Unsubstituted Indole

The synthesis of 7-arylindoles highlights the critical procurement value of 7-bromoindole over unsubstituted indole. Using 7-bromoindole, target 7-arylindoles can be synthesized in a single Suzuki-Miyaura coupling step with yields suitable for 10-20 gram scale-up . In contrast, achieving the same C7-functionalization from an unsubstituted indole requires complex multi-step sequences, such as silyl-directed borylation or directed metalation, which significantly reduce overall throughput and atom economy.

Evidence DimensionSynthetic steps and scalability for C7-arylation
Target Compound Data1 step via direct cross-coupling (scalable to 10-20g)
Comparator Or BaselineUnsubstituted indole (>3 steps requiring directing groups or de novo synthesis)
Quantified DifferenceEliminates multiple synthetic steps and specialized directing groups
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids

Procuring 7-bromoindole drastically shortens synthetic routes for C7-derivatives, reducing labor, reagent costs, and overall process time.

Protection-Free Cross-Coupling Reactivity

7-Bromoindole demonstrates excellent reactivity in palladium-catalyzed cross-couplings without the strict requirement for N-protection, a common bottleneck in indole chemistry. When coupled with potassium heteroaryltrifluoroborates using a PdCl2(dppf) catalyst system, unprotected 7-bromoindole achieved a 77% isolated yield of the target biaryl [1]. The basic conditions and appropriate ligand choice prevent the unprotected nitrogen from outcompeting the catalyst complexation, bypassing the standard protection and deprotection sequence.

Evidence DimensionCross-coupling yield without N-protection
Target Compound Data77% isolated yield
Comparator Or BaselineStandard indole cross-coupling protocols (require 2 additional steps for Boc/Tosyl protection and deprotection)
Quantified DifferenceMaintains high yield while eliminating 2 synthetic steps
ConditionsPdCl2(dppf) catalysis, basic conditions, unprotected NH

Eliminating protection and deprotection steps improves overall atom economy and manufacturability during pharmaceutical scale-up.

High-Yielding Aminocarbonylation for Amide Synthesis

In the synthesis of indole carboxylic amides, 7-bromoindole proves highly processable under palladium-catalyzed carbonylation conditions. Reaction of 7-bromoindole with N-benzyl piperazine under CO pressure yielded the corresponding 4-benzylpiperazin-1-yl-(1H-indol-7-yl)methanone in a 94% isolated yield without any need for protecting groups [1]. This high chemoselectivity and yield demonstrate its superior handling and reactivity profile for generating complex pharmaceutical intermediates directly from the aryl halide.

Evidence DimensionIsolated yield in Pd-catalyzed aminocarbonylation
Target Compound Data94% isolated yield
Comparator Or BaselineStandard protected haloindoles (baseline requirement)
Quantified DifferenceAchieves near-quantitative yield without N-protection
ConditionsPd(PhCN)2Cl2 / dppf catalyst, CO pressure, N-benzyl piperazine

High-yielding, protection-free carbonylation is critical for the efficient, scalable industrial synthesis of indole-based pharmaceutical amides.

Regiospecificity for Kinase Inhibitor Selectivity vs. 5-Bromoindole

In the development of selective kinase inhibitors, such as the CDK7 inhibitor SY-5609, the specific regiochemistry of the starting material is non-negotiable. 7-Bromoindole is utilized to install critical substituents at the C7 position, which uniquely interact with the ATP-binding pocket's hinge region [1]. Using 5-bromoindole or 6-bromoindole instead would position the functional groups at the C5 or C6 vectors, completely failing to achieve the required steric geometry and resulting in a loss of target selectivity.

Evidence DimensionAccess to specific binding pocket geometry
Target Compound DataC7-substitution (enables highly selective CDK7 inhibition)
Comparator Or Baseline5-Bromoindole (yields C5-substitution, disrupting hinge binding)
Quantified DifferenceProvides essential regiochemistry for selective kinase targeting that analogs cannot replicate
ConditionsStructure-based drug design for CDK7 inhibitors

For drug discovery procurement, the regiochemistry of the bromine atom dictates the final compound's biological selectivity, making isomers non-interchangeable.

Synthesis of Selective Kinase Inhibitors

Directly following from its regiospecificity, 7-bromoindole is the required starting material for developing highly selective CDK7 and Mcl-1 inhibitors where C7-substitution is critical for hinge-region binding [1].

Large-Scale Production of 7-Arylindoles

Based on its high cross-coupling efficiency, it is the optimal choice for industrial scale-up of 7-arylindoles via Suzuki-Miyaura reactions, bypassing the need for complex directing groups or multi-step de novo syntheses.

Protection-Free Pharmaceutical Amide Manufacturing

Supported by its 94% yield in aminocarbonylation, 7-bromoindole is highly suited for the streamlined, atom-economical synthesis of indole-7-carboxamides used in various therapeutic programs [2].

XLogP3

3.5

Hydrogen Bond Donor Count

1

Exact Mass

194.96836 Da

Monoisotopic Mass

194.96836 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-Bromoindole

Dates

Last modified: 08-15-2023

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